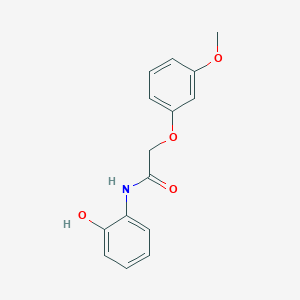
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide, also known as PIA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology. It is a heterocyclic compound that contains both pyridine and isoquinoline rings, which gives it unique properties and characteristics.
Wirkmechanismus
The exact mechanism of action of N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide is not fully understood, but it is believed to act through several pathways, including the inhibition of protein kinases and the modulation of intracellular signaling pathways. N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has been found to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible to researchers. Additionally, N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has been found to exhibit potent biological activity, making it a promising candidate for drug development. However, one limitation of using N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination therapies, and the exploration of its effects on other disease states. Additionally, further research is needed to fully understand the mechanism of action of N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide and its potential side effects.
Synthesemethoden
The synthesis of N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide can be achieved through several methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Other methods include the use of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling.
Wissenschaftliche Forschungsanwendungen
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12(20)18-15-6-4-5-13-11-19(10-8-14(13)15)16-7-2-3-9-17-16/h2-7,9H,8,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNARWOHYFNTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)

![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)

![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)




